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molecular formula C7H3ClFNO3 B1393166 2-Fluoro-3-nitrobenzoyl chloride CAS No. 1214341-16-8

2-Fluoro-3-nitrobenzoyl chloride

Cat. No. B1393166
M. Wt: 203.55 g/mol
InChI Key: KUUCCWUWJBJSGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09440969B2

Procedure details

2-Fluoro-3-nitro-benzoic acid (16, 0.497 g, 2.68 mmol) is combined with thionyl chloride (3 mL, 40.0 mmol) and N,N-dimethylformamide (20 μL, 0.2 mmol) and the reaction is heated at 80° C. overnight. The reaction is concentrated under vacuum, suspended in toluene and concentrated under vacuum twice, and dried to provide the desired compound as a white solid (17, 0.535 g).
Quantity
0.497 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
20 μL
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].S(Cl)([Cl:16])=O>CN(C)C=O>[F:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([Cl:16])=[O:5]

Inputs

Step One
Name
Quantity
0.497 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=CC=C1[N+](=O)[O-]
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
20 μL
Type
catalyst
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction is concentrated under vacuum
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum twice
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)Cl)C=CC=C1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.535 g
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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